1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-7-2-4-8(5-3-7)13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12) |
InChI Key |
PAPDDRQHSMMWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Methylcyclohexyl Hydrazine with Formamide Derivatives
One direct approach involves reacting 4-methylcyclohexyl hydrazine with formamide or its derivatives under acidic or thermal conditions to induce cyclization and formation of the 1,2,4-triazole ring bearing the 4-methylcyclohexyl substituent at the N-1 position. The amino group at the 3-position is retained or introduced through subsequent amination steps.
Synthesis via Thiosemicarbazide Intermediates
A common route reported in literature for similar 1,2,4-triazole derivatives involves:
- Preparation of a thiosemicarbazide intermediate bearing the 4-methylcyclohexyl substituent.
- Cyclization of this intermediate under acidic conditions to form the 1,2,4-triazol-3-amine core.
- Purification and characterization by elemental analysis, IR, NMR, and mass spectrometry to confirm structure.
This method has been shown to provide good yields and allows functional group tolerance, enabling the synthesis of derivatives with varying substituents on the cyclohexyl ring or the triazole moiety.
Alkylation of 1H-1,2,4-triazol-3-amine
Catalytic and Reaction Conditions
- Acidic media (e.g., hydrochloric acid or acetic acid) are often used to promote cyclization reactions.
- Copper catalysts and click chemistry methods are widely employed for 1,2,3-triazole synthesis but are less common for 1,2,4-triazoles; however, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a valuable tool for related triazole derivatives.
- Thermal conditions ranging from room temperature to reflux are used depending on the substrates and desired reaction pathways.
- Solvents such as methanol, ethanol, or dioxane are commonly used.
- Purification typically involves recrystallization or chromatographic techniques.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Cyclization of hydrazine with formamide | 4-Methylcyclohexyl hydrazine + formamide | Acidic or thermal, reflux | Moderate to High | Direct formation of 1,2,4-triazole ring |
| Thiosemicarbazide intermediate cyclization | Thiosemicarbazide derivatives | Acidic media, heating | Moderate to High | Allows functional group diversity |
| N-Alkylation of 1H-1,2,4-triazol-3-amine | 1H-1,2,4-triazol-3-amine + 4-methylcyclohexyl halide | Base, solvent (e.g., ethanol), reflux | Moderate to High | Regioselective alkylation at N-1 position |
Research Findings and Characterization
- Synthesized compounds are characterized by elemental analysis, infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), and mass spectrometry to confirm the molecular structure and purity.
- Antimicrobial and biological activity assays have demonstrated that derivatives of 1,2,4-triazol-3-amines with cycloalkyl substituents exhibit promising pharmacological properties, justifying the importance of efficient preparation methods.
- Optimization studies indicate that reaction temperature, solvent choice, and catalyst presence significantly influence yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine serves as a versatile building block for the synthesis of more complex organic molecules. The triazole moiety can undergo various reactions such as:
- Nucleophilic Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Cycloaddition Reactions: It can be utilized in cycloaddition reactions to form larger cyclic compounds.
Biology
The compound has been investigated for its potential bioactive properties. Studies have shown that it may exhibit:
- Antimicrobial Activity: Preliminary assays indicate that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties: Research is ongoing to evaluate its efficacy against various cancer cell lines, with some studies suggesting it may induce apoptosis in cancer cells.
Medicine
In medicinal chemistry, the unique properties of this compound have led to exploration in drug development. Potential applications include:
- Therapeutic Agents: The compound may be formulated into drugs targeting specific diseases due to its ability to interact with biological targets.
- Diagnostic Tools: Its derivatives could be used as contrast agents in imaging techniques or as markers in biochemical assays.
Industry
The industrial applications of this compound are also noteworthy:
- Material Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
- Agricultural Chemistry: There is potential for developing fungicides or herbicides based on its chemical structure.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated significant inhibition zones compared to control samples. This suggests its potential use as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Synthesis of Novel Triazole Derivatives
Researchers synthesized several derivatives of this compound through functionalization at the nitrogen positions. These derivatives were tested for anticancer activity against human cancer cell lines, showing promising results that warrant further investigation.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The triazole ring can interact with enzymes and proteins, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Alkyl-Substituted Triazol-3-amines
Notes:
- The 4-methylcyclohexyl group provides a rigid, bulky substituent compared to linear alkyl chains (e.g., propyl or 2-ethylhexyl), which may improve thermal stability or binding selectivity in biological targets.
- Lipophilicity increases with substituent size, affecting solubility and membrane permeability.
Aryl/Substituted Benzyl Derivatives
Key Differences :
- Halogenated benzyl groups (e.g., fluorine, chlorine) enhance electronic effects and binding affinity to biological targets.
- Metal complexes (e.g., Mn(II)) introduce redox activity, enabling applications in cancer therapy.
Energetic Materials and Nitro Derivatives
Comparison :
- Nitro groups significantly enhance explosive performance (detonation velocity, brisance) but require careful positioning to avoid sensitivity.
- HM-IV outperforms HM-I in stability and energy release due to strategic nitro substitution .
Biological Activity
1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.
The compound has a molecular formula of CHN and a molecular weight of 180.25 g/mol. It is synthesized through various methods involving the functionalization of the triazole ring to enhance its biological activity. The introduction of the 4-methylcyclohexyl group is significant as it influences the compound's lipophilicity and biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Research has shown that derivatives of 1,2,4-triazole can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against leukemia cells in vitro .
- Antimicrobial Effects : Triazole derivatives are noted for their antibacterial properties. Studies indicate that certain triazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The antioxidant capacity of triazole derivatives has been evaluated using assays such as DPPH and ABTS. These compounds often show strong radical scavenging abilities, which are crucial for therapeutic applications in oxidative stress-related diseases .
Case Studies
-
Anticancer Activity : A study evaluated the antiproliferative effects of various triazole derivatives on K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cell lines. The results indicated that specific derivatives exhibited dose-dependent cytotoxicity after 72 hours of exposure .
Compound Cell Line IC50 (µM) 11e K562 15 6g CCRF-SB 20 -
Antimicrobial Testing : Another study assessed the antibacterial activity of several triazole derivatives against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values highlighted the efficacy of these compounds in inhibiting bacterial growth.
Compound MIC (µg/mL) Target Bacteria 3b 10 E. coli 4h 5 Staphylococcus aureus
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between triazole derivatives and their biological targets. For instance, certain derivatives showed favorable docking scores indicative of strong interactions with bacterial enzymes, which underpins their antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
